2-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]pyridine-3-carboxamide
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Overview
Description
2-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a carboxamide group and a phenyl ring, which is further substituted with a dichloroimidazole moiety
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities . They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects .
Biochemical Pathways
Imidazole derivatives are known to impact a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting they can have diverse molecular and cellular effects .
Action Environment
Factors such as ph and temperature can potentially affect the action of imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the dichloroimidazole intermediate, which can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chloro and imidazole positions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups to the molecule .
Scientific Research Applications
2-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence
Comparison with Similar Compounds
Similar Compounds
4,5-dichloro-1H-imidazole: Shares the imidazole core but lacks the pyridine and carboxamide groups.
N-phenylpyridine-3-carboxamide: Contains the pyridine and carboxamide groups but lacks the dichloroimidazole moiety.
Uniqueness
2-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]pyridine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-[4-(4,5-dichloroimidazol-1-yl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N4O/c16-12-11(2-1-7-19-12)15(23)21-9-3-5-10(6-4-9)22-8-20-13(17)14(22)18/h1-8H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGJRMZXHHVWOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=CC=C(C=C2)N3C=NC(=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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